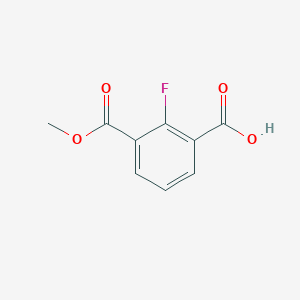

2-Fluoro-3-(methoxycarbonyl)benzoic acid

Beschreibung

BenchChem offers high-quality 2-Fluoro-3-(methoxycarbonyl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-3-(methoxycarbonyl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-fluoro-3-methoxycarbonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO4/c1-14-9(13)6-4-2-3-5(7(6)10)8(11)12/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHBSBSSHCNIRTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10582089 | |

| Record name | 2-Fluoro-3-(methoxycarbonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10582089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914301-44-3 | |

| Record name | 2-Fluoro-3-(methoxycarbonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10582089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Introduction: The Strategic Value of 2-Fluoro-3-(methoxycarbonyl)benzoic Acid

An In-depth Technical Guide to the Synthesis of 2-Fluoro-3-(methoxycarbonyl)benzoic acid

2-Fluoro-3-(methoxycarbonyl)benzoic acid (CAS No: 914301-44-3) is a bespoke chemical entity characterized by a strategically substituted benzene ring.[1] The presence of three distinct functional groups—a fluorine atom, a carboxylic acid, and a methyl ester—in a specific ortho-meta-para arrangement makes it a highly valuable and versatile building block. This trifunctional nature allows for orthogonal chemical modifications, positioning it as a key intermediate in the synthesis of complex molecules.

Professionals in drug development leverage such structures to fine-tune the physicochemical properties of active pharmaceutical ingredients (APIs). The fluorine atom can enhance metabolic stability and binding affinity, while the carboxylic acid and ester groups provide reactive handles for constructing larger molecular architectures.[2] This guide provides a scientifically grounded, logical pathway for the synthesis of this important intermediate, focusing on the underlying principles and experimental causality.

Retrosynthetic Analysis and Strategic Overview

A logical approach to synthesizing a monoester of a dicarboxylic acid is through the selective hydrolysis of a corresponding diester. Our primary strategy, therefore, centers on the controlled, partial hydrolysis of Dimethyl 2-fluorobenzene-1,3-dicarboxylate. This precursor is accessible through established aromatic chemistry transformations.

The core retrosynthetic logic is as follows:

Caption: Retrosynthetic analysis for the target molecule.

This guide will first detail the pivotal selective hydrolysis step and then provide an overview of robust methods for preparing the key diester precursor.

Primary Synthesis Pathway: Selective Mono-hydrolysis of Dimethyl 2-fluorobenzene-1,3-dicarboxylate

The cornerstone of this synthesis is the differentiation between two chemically similar methyl ester groups on the same aromatic ring. Selective mono-hydrolysis is achieved by carefully controlling reaction stoichiometry and conditions, leveraging subtle differences in the electronic and steric environment of the two ester groups.

Causality and Mechanistic Insights

The reaction proceeds via a nucleophilic acyl substitution mechanism, where a hydroxide ion attacks the electrophilic carbonyl carbon of one of the ester groups. The fluorine atom, being a moderately electron-withdrawing group, increases the electrophilicity of both carbonyl carbons. However, the ester group at the C1 position is ortho to the fluorine, while the C3 ester is meta. This proximity to the fluorine atom can lead to nuanced differences in reactivity. While the ortho position might experience a stronger inductive effect, it is also more sterically hindered.

By using precisely one equivalent of a strong base (e.g., potassium hydroxide) at reduced temperatures, we can favor the formation of the mono-carboxylate salt. The reaction is kinetically controlled; once the first ester is hydrolyzed, the resulting carboxylate anion deactivates the ring towards further nucleophilic attack, slowing down the second hydrolysis and allowing for the isolation of the mono-acid product upon acidic workup.[3]

Experimental Protocol: Step-by-Step Methodology

This protocol is a self-validating system designed for laboratory-scale synthesis.

Caption: Experimental workflow for selective mono-hydrolysis.

1. Reagents and Setup:

- In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve Dimethyl 2-fluorobenzene-1,3-dicarboxylate (1.0 eq.) in a 3:1 mixture of methanol and water.

- Cool the flask in an ice-water bath to an internal temperature of 0-5 °C.

2. Hydrolysis Reaction:

- In a separate beaker, dissolve potassium hydroxide (KOH, 1.0 eq.) in a minimal amount of water.

- Transfer the KOH solution to the dropping funnel and add it dropwise to the stirred diester solution over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

- After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2-4 hours.

- Monitor the reaction progress by Thin Layer Chromatography (TLC) to observe the consumption of the starting diester and the appearance of the more polar product.

3. Product Isolation:

- Once the reaction is deemed complete, quench it by adding cold deionized water.

- Remove the methanol from the mixture using a rotary evaporator.

- Transfer the remaining aqueous solution to a beaker and cool it again in an ice bath.

- Slowly acidify the solution to a pH of approximately 2 by adding cold 2M hydrochloric acid (HCl). A white precipitate of 2-Fluoro-3-(methoxycarbonyl)benzoic acid should form.

- Stir the cold slurry for 30 minutes to ensure complete precipitation.

- Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold deionized water.

4. Purification and Characterization:

- The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

- Dry the purified white solid under vacuum to a constant weight.

- Characterize the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis to confirm its identity and purity.

Data Summary: Reagents and Expected Outcome

| Reagent | Molecular Wt. | Molar Eq. | Typical Amount | Purpose |

| Dimethyl 2-fluorobenzene-1,3-dicarboxylate | 212.17 g/mol | 1.0 | 10.6 g (50 mmol) | Starting Material |

| Potassium Hydroxide (KOH) | 56.11 g/mol | 1.0 | 2.8 g (50 mmol) | Hydrolyzing Agent |

| Methanol (MeOH) | - | - | 150 mL | Solvent |

| Water (H₂O) | - | - | 50 mL | Co-solvent |

| 2M Hydrochloric Acid (HCl) | - | - | As needed | Acidification |

| Expected Yield | 198.15 g/mol | - | 75-85% | - |

| Expected Purity | - | - | >98% | - |

Synthesis of the Key Precursor: Dimethyl 2-fluorobenzene-1,3-dicarboxylate

The availability of the diester precursor is critical. Below are two viable, field-proven strategies for its synthesis.

Pathway A: Oxidation and Esterification from 2-Fluoro-m-xylene

This classic route involves the vigorous oxidation of a commercially available xylene derivative followed by a standard esterification.

-

Oxidation: 2-Fluoro-m-xylene is oxidized to 2-Fluorobenzene-1,3-dicarboxylic acid. This transformation can be achieved using strong oxidizing agents like potassium permanganate (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) in an acidic or basic medium under reflux. The workup involves acidification to precipitate the diacid.

-

Esterification: The resulting diacid is then converted to the dimethyl ester via Fischer esterification. This involves refluxing the diacid in an excess of methanol with a catalytic amount of a strong acid, typically sulfuric acid (H₂SO₄).

Caption: Synthesis of precursor via oxidation route.

Pathway B: Fluorination of an Amino Precursor via Balz-Schiemann Reaction

This pathway is advantageous if 2-Amino-1,3-benzenedicarboxylic acid is a more accessible starting material. The Balz-Schiemann reaction is a reliable method for introducing a fluorine atom onto an aromatic ring.[4][5]

-

Diazotization: The amino group of 2-Amino-1,3-benzenedicarboxylic acid is converted into a diazonium salt using sodium nitrite (NaNO₂) in the presence of tetrafluoroboric acid (HBF₄) at low temperatures (0-5 °C).

-

Fluorination: The resulting diazonium tetrafluoroborate salt is isolated and then thermally decomposed. Upon gentle heating, it releases nitrogen gas and boron trifluoride, yielding 2-Fluorobenzene-1,3-dicarboxylic acid.[4]

-

Esterification: The diacid is esterified to the target diester as described in Pathway A.

Conclusion

The synthesis of 2-Fluoro-3-(methoxycarbonyl)benzoic acid is most effectively and logically approached via the selective mono-hydrolysis of Dimethyl 2-fluorobenzene-1,3-dicarboxylate. This method offers high control and leads to good yields of the desired product. The key precursor can be reliably prepared from common starting materials using fundamental organic transformations such as oxidation or diazotization-fluorination, followed by esterification. The protocols and strategies outlined in this guide provide a robust framework for researchers and drug development professionals to access this valuable chemical intermediate.

References

-

Wagner, C. E., & Groy, T. L. (2010). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 66(9), o2274. [Link]

-

Ponomarev, I., Barluenga, S., & Bolshan, Y. (2012). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkat USA. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 2-Fluoro-3-Methylbenzoic Acid: Properties and Applications. [Link]

-

ChemUniverse. (n.d.). 2-FLUORO-3-(METHOXYCARBONYL)BENZOIC ACID [Q06613]. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Fluoro-3-methylbenzoic acid. PubChem Compound Database. [Link]

-

Kollmar, M., Parlitz, R., Oevers, S. R., & Helmchen, G. (2002). 2-amino-3-fluorobenzoic acid. Organic Syntheses, 79, 196. [Link]

- Google Patents. (n.d.). CN103073418A - Preparation method of 2-fluoro-3-chlorobenzoic acid.

-

Wagner, C. E., & Groy, T. L. (2010). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. ResearchGate. [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-amino-3-fluoro-benzoic acid. [Link]

-

PrepChem.com. (n.d.). Preparation of fluorobenzene. [Link]

- Google Patents. (n.d.).

-

Barakat, A., et al. (2021). Synthesis of Unexpected Dimethyl 2-(4-Chlorophenyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,3-dicarboxylate via Hydrolysis/Cycloaddition/Elimination Cascades. MDPI. [Link]

-

Rainbolt, J. E. (2014). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. JMU Scholarly Commons. [Link]

- Google Patents. (n.d.). CN1075949A - The 2,4 dichloro fluorobenzene synthesis technique.

-

Lindsay, V. N. G., & Charette, A. B. (2012). Dimethyl 2-phenylcyclopropane-1,1-dicarboxylate. Organic Syntheses, 89, 293. [Link]

-

Leslie, J. (1979). Alkaline hydrolysis of 1,3-dimethylphenobarbital. Journal of Pharmaceutical Sciences, 68(5), 639-642. [Link]

Sources

A Guide to the Spectral Analysis of 2-Fluoro-3-(methoxycarbonyl)benzoic Acid: A Predictive and Comparative Approach

Abstract

In the landscape of drug discovery and materials science, the precise characterization of novel chemical entities is paramount. This technical guide provides an in-depth analysis of the predicted spectral data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for 2-Fluoro-3-(methoxycarbonyl)benzoic acid (CAS 914301-44-3). Due to the current absence of publicly available experimental spectra for this specific compound, this guide employs a predictive methodology grounded in fundamental spectroscopic principles and a comparative analysis with its constitutional isomer, 2-Fluoro-4-(methoxycarbonyl)benzoic acid, for which experimental data is available. This approach serves as a practical framework for researchers and drug development professionals when encountering uncharacterized molecules, transforming a data gap into an opportunity for rigorous scientific deduction and spectral interpretation.

Introduction: The Imperative of Structural Elucidation

The journey from a promising molecule to a viable drug candidate or advanced material is paved with meticulous analytical characterization. Among the arsenal of analytical techniques, NMR, IR, and MS stand as the cornerstones of structural elucidation for organic compounds. Each technique provides a unique and complementary piece of the structural puzzle:

-

Nuclear Magnetic Resonance (NMR) spectroscopy probes the chemical environment of atomic nuclei, revealing the connectivity and spatial relationships of atoms within a molecule.

-

Infrared (IR) spectroscopy identifies the functional groups present by measuring the absorption of infrared radiation, which excites molecular vibrations.

-

Mass Spectrometry (MS) determines the molecular weight and elemental composition of a compound and can provide structural information through the analysis of fragmentation patterns.

Methodologies: Best Practices in Spectral Data Acquisition

To ensure the integrity and reproducibility of spectral data, adherence to standardized experimental protocols is crucial. The following sections outline the recommended procedures for acquiring high-quality NMR, IR, and MS data for a small organic molecule like 2-Fluoro-3-(methoxycarbonyl)benzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol for ¹H and ¹³C NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the sample's solubility and the desired chemical shift referencing. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift calibration (δ = 0.00 ppm).

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity. Ensure the instrument is properly shimmed to achieve a homogeneous magnetic field, which is essential for sharp, well-defined peaks.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans, relaxation delay, and acquisition time to ensure a good signal-to-noise ratio and accurate integration.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom. A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of different types of protons.

Caption: Workflow for NMR Data Acquisition and Processing.

Infrared (IR) Spectroscopy

Protocol for Attenuated Total Reflectance (ATR) IR Spectroscopy:

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No extensive sample preparation is required for this technique.

-

Background Spectrum: Acquire a background spectrum of the empty ATR crystal. This is crucial to subtract the spectral contributions of the instrument and the surrounding atmosphere (e.g., CO₂ and water vapor).

-

Sample Spectrum: Acquire the spectrum of the sample. Ensure good contact between the sample and the ATR crystal by applying gentle pressure.

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to yield the final IR spectrum of the compound.

Mass Spectrometry (MS)

Protocol for Electrospray Ionization (ESI) Mass Spectrometry:

-

Sample Preparation: Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid or ammonium hydroxide to promote ionization.

-

Infusion and Ionization: Infuse the sample solution into the ESI source of the mass spectrometer. The high voltage applied to the ESI needle generates a fine spray of charged droplets, from which solvent evaporates to produce gas-phase ions.

-

Mass Analysis: The ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio (m/z).

-

Detection and Spectrum Generation: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by selecting a specific precursor ion, fragmenting it, and analyzing the resulting product ions.

Predicted Spectral Data of 2-Fluoro-3-(methoxycarbonyl)benzoic Acid

This section presents the predicted NMR, IR, and MS spectra of 2-Fluoro-3-(methoxycarbonyl)benzoic acid. These predictions are based on established principles of spectroscopy and are supported by comparative data from its isomer and other related benzoic acid derivatives.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals for the aromatic protons, the methoxy protons, and the carboxylic acid proton. The chemical shifts and coupling patterns of the aromatic protons are particularly informative for determining the substitution pattern.

Predicted ¹H NMR Data (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Predicted J-Couplings (Hz) |

| ~10-12 | br s | 1H | -COOH | - |

| ~8.0-8.2 | dd | 1H | H-6 | ³J(H-H) ≈ 7-8, ⁴J(H-F) ≈ 1-2 |

| ~7.6-7.8 | t | 1H | H-5 | ³J(H-H) ≈ 7-8 |

| ~7.3-7.5 | dd | 1H | H-4 | ³J(H-H) ≈ 7-8, ³J(H-F) ≈ 8-10 |

| ~3.9 | s | 3H | -OCH₃ | - |

Rationale and Comparative Analysis:

-

Carboxylic Acid Proton (-COOH): This proton is typically observed as a broad singlet in the downfield region of the spectrum (δ 10-12 ppm). Its chemical shift can be highly variable and is dependent on concentration and solvent.

-

Aromatic Protons (H-4, H-5, H-6): The fluorine atom and the two carbonyl-containing substituents are all electron-withdrawing groups, which will deshield the aromatic protons, causing them to resonate at relatively high chemical shifts.

-

H-6: This proton is ortho to the carboxylic acid group and will likely be the most downfield of the aromatic protons, appearing as a doublet of doublets due to coupling with H-5 and a weaker four-bond coupling to the fluorine atom.

-

H-5: This proton is situated between two other protons and will appear as a triplet due to coupling with H-4 and H-6.

-

H-4: This proton is ortho to the fluorine atom and will exhibit a larger coupling constant with the fluorine (³J(H-F) ≈ 8-10 Hz). It will appear as a doublet of doublets due to coupling with H-5 and the fluorine atom.

-

-

Methoxy Protons (-OCH₃): The methyl protons of the ester group are expected to appear as a sharp singlet at around δ 3.9 ppm, which is a characteristic chemical shift for this functional group.

Comparison with 2-Fluoro-4-(methoxycarbonyl)benzoic Acid:

The experimental ¹H NMR data for the 4-methoxycarbonyl isomer is reported as (400 MHz, CDCl₃) δ 10.5 (br s, 1H), 8.10 (t, J = 7.8, 1H), 7.89 (d, J = 8.2, 1H), 7.82 (d, J = 11.0, 1H), 3.97 (s, 3H)[1]. The key difference lies in the coupling patterns and chemical shifts of the aromatic protons, which directly reflect the change in substituent positions. The distinct patterns predicted for the 3-methoxycarbonyl isomer provide a clear basis for distinguishing between the two isomers.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show distinct signals for each of the nine carbon atoms in the molecule. The chemical shifts will be influenced by the electron-withdrawing effects of the substituents and the fluorine atom, which will also introduce C-F coupling.

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment | Predicted J(C-F) (Hz) |

| ~168-172 | C=O (Carboxylic Acid) | ~2-4 |

| ~164-167 | C=O (Ester) | ~3-5 |

| ~160-165 (d) | C-2 | ~240-260 |

| ~135-138 (d) | C-4 | ~3-5 |

| ~132-135 (d) | C-6 | ~1-3 |

| ~128-131 (d) | C-3 | ~15-20 |

| ~122-125 (d) | C-5 | ~3-5 |

| ~118-121 (d) | C-1 | ~20-25 |

| ~52-54 | -OCH₃ | - |

Rationale and Comparative Analysis:

-

Carbonyl Carbons (C=O): The two carbonyl carbons of the carboxylic acid and the ester will appear at the most downfield chemical shifts. They may exhibit small C-F couplings.

-

Fluorine-Bearing Carbon (C-2): This carbon will show a large one-bond C-F coupling constant (¹J(C-F) ≈ 240-260 Hz), making it readily identifiable as a doublet. Its chemical shift will be significantly downfield due to the direct attachment of the electronegative fluorine atom.

-

Other Aromatic Carbons: The chemical shifts and C-F coupling constants of the other aromatic carbons provide a wealth of structural information. The magnitude of the C-F coupling constant decreases with the number of bonds separating the carbon and fluorine atoms (¹J > ²J > ³J).

-

Methoxy Carbon (-OCH₃): The methyl carbon of the ester group will appear as a singlet in the upfield region of the spectrum.

Comparison with 2-Fluoro-4-(methoxycarbonyl)benzoic Acid:

The experimental ¹³C NMR data for the 4-methoxycarbonyl isomer is reported as (100.6 MHz, CDCl₃) δ 168.6, 168.5, 165.0, 164.9, 163.4, 160.8, 136.7, 136.6, 132.8, 124.9, 124.8, 121.3, 121.2, 118.4, 118.1, 52.8[1]. The predicted chemical shifts and, most importantly, the predicted C-F coupling patterns for the 3-methoxycarbonyl isomer will be distinct from this experimental data, allowing for unambiguous differentiation.

Predicted Infrared (IR) Spectrum

The IR spectrum will be dominated by absorptions corresponding to the functional groups present in the molecule.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |

| ~1720-1740 | Strong | C=O stretch (Ester) |

| ~1680-1700 | Strong | C=O stretch (Carboxylic Acid) |

| ~1600, ~1470 | Medium | C=C stretch (Aromatic Ring) |

| ~1250-1300 | Strong | C-O stretch (Ester and Carboxylic Acid) |

| ~1100-1150 | Strong | C-F stretch |

Rationale:

-

O-H Stretch: The carboxylic acid O-H stretch will appear as a very broad band due to hydrogen bonding.

-

C=O Stretches: Two distinct, strong C=O stretching bands are expected, one for the ester and one for the carboxylic acid. The exact positions can be influenced by conjugation and hydrogen bonding.

-

Aromatic C=C Stretches: These appear as a series of bands in the 1450-1600 cm⁻¹ region.

-

C-O and C-F Stretches: Strong absorptions corresponding to the C-O bonds of the ester and carboxylic acid, as well as the C-F bond, will be present in the fingerprint region. The IR spectrum of benzoic acid and its derivatives are well-characterized, providing a solid foundation for these predictions.[2][3]

Predicted Mass Spectrum

The mass spectrum will provide the molecular weight and information about the fragmentation pathways of the molecule.

Predicted Mass Spectrometry Data (ESI+):

| m/z | Ion |

| 199.0401 | [M+H]⁺ |

| 221.0221 | [M+Na]⁺ |

Predicted Fragmentation Pattern:

The fragmentation of 2-Fluoro-3-(methoxycarbonyl)benzoic acid upon electron ionization is expected to proceed through several key pathways:

-

Loss of a methoxy radical (•OCH₃): This would result in a fragment ion at m/z 167.

-

Loss of carbon monoxide (CO) from the ester: This could lead to a fragment at m/z 170.

-

Loss of the carboxylic acid group (•COOH): This would generate a fragment at m/z 153.

-

Decarboxylation (loss of CO₂): This would result in a fragment at m/z 154.

Caption: Predicted Mass Spectrometry Fragmentation Pathway.

Comparative Analysis:

The mass spectrum of the 2-Fluoro-4-(methoxycarbonyl)benzoic acid isomer shows a calculated m/z for the [M+H]⁺ ion of 198.0328, with an experimental value of 198.0331[1]. This confirms the elemental composition. While detailed fragmentation data for this isomer is not provided in the cited source, the predicted fragmentation pathways for the 3-methoxycarbonyl isomer are based on well-established fragmentation mechanisms for benzoic acid derivatives.[4]

Conclusion: A Framework for the Uncharacterized

This technical guide has presented a comprehensive, albeit predictive, spectral analysis of 2-Fluoro-3-(methoxycarbonyl)benzoic acid. By leveraging fundamental spectroscopic principles and drawing insightful comparisons with its constitutional isomer and other related compounds, we have constructed a detailed and scientifically grounded spectral profile. This approach underscores a critical skill for researchers in drug development and materials science: the ability to reason deductively and make informed predictions about the properties of novel molecules, even in the absence of complete experimental data.

The predicted NMR, IR, and MS data presented herein provide a robust hypothesis for the spectral characteristics of 2-Fluoro-3-(methoxycarbonyl)benzoic acid. This information can guide future experimental work, aid in the interpretation of newly acquired data, and serve as a valuable reference for scientists working with this and related compounds. Ultimately, this guide serves not only as a repository of predicted data but also as a testament to the power of a systematic and comparative approach in the ongoing quest for molecular understanding.

References

-

Wagner, C. E., & Groy, T. L. (2010). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 66(9), o2235. [Link]

-

Arkat USA. (n.d.). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkat USA. [Link]

-

ResearchGate. (n.d.). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. ResearchGate. [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Royal Society of Chemistry. [Link]

-

PubChem. (n.d.). 2-Fluoro-3-methoxybenzoic acid. PubChem. [Link]

-

ChemUniverse. (n.d.). 2-FLUORO-3-(METHOXYCARBONYL)BENZOIC ACID [Q06613]. ChemUniverse. [Link]

-

PubChemLite. (n.d.). 2-fluoro-3-(methoxycarbonyl)benzoic acid (C9H7FO4). PubChemLite. [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid. Doc Brown's Chemistry. [Link]

-

AccelaChemBio. (n.d.). 914301-44-3,2-Fluoro-3-(methoxycarbonyl)benzoic Acid. AccelaChemBio. [Link]

-

ResearchGate. (n.d.). 2-Fluoro-4-(methoxycarbonyl)benzoic acid | Request PDF. ResearchGate. [Link]

-

Slideshare. (n.d.). Infrared Spectroscopy: Analyse the functional groups of benzoic acid. Slideshare. [Link]

-

SpectraBase. (n.d.). 1,4-DIHYDRONAPHTHALEN-1,4-IMINE - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

-

Wiley Science Solutions. (n.d.). Spectral Databases. Wiley Science Solutions. [Link]

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Doc Brown's Chemistry. [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of benzoic acid. Doc Brown's Chemistry. [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions. Doc Brown's Chemistry. [Link]

Sources

- 1. 2-Fluoro-4-(methoxycarbonyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. researchgate.net [researchgate.net]

- 4. Visualizer loader [nmrdb.org]

Solubility of 2-Fluoro-3-(methoxycarbonyl)benzoic acid in common solvents

An In-Depth Technical Guide to the Solubility of 2-Fluoro-3-(methoxycarbonyl)benzoic acid

Abstract

2-Fluoro-3-(methoxycarbonyl)benzoic acid, a substituted benzoic acid derivative, serves as a key intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. A thorough understanding of its solubility characteristics in various solvents is paramount for its effective use in reaction chemistry, purification, formulation, and drug development. This technical guide provides a comprehensive analysis of the predicted solubility profile of 2-Fluoro-3-(methoxycarbonyl)benzoic acid based on its structural attributes and fundamental chemical principles. It details the physicochemical properties influencing its solubility, explores the impact of solvent polarity and pH, and presents a rigorous, step-by-step experimental protocol for accurate solubility determination. This document is intended for researchers, chemists, and formulation scientists who require a deep, practical understanding of this compound's behavior in solution.

Introduction and Physicochemical Characterization

The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a critical physical property that governs its behavior throughout the entire lifecycle of product development—from synthesis and purification to formulation and bioavailability. 2-Fluoro-3-(methoxycarbonyl)benzoic acid (CAS No: 914301-44-3) is a molecule whose utility is intrinsically linked to its ability to dissolve in appropriate media.[1][2]

Molecular Structure:

The structure reveals a complex interplay of functional groups that dictate its solubility:

-

Benzoic Acid Core: The benzene ring is inherently nonpolar and hydrophobic, which tends to limit solubility in aqueous solutions.[3][4]

-

Carboxylic Acid Group (-COOH): This is a polar, hydrophilic group capable of acting as both a hydrogen bond donor and acceptor. It is a weak acid, meaning its ionization state—and thus its solubility in water—is highly dependent on pH.

-

Fluorine Substituent (-F): As the most electronegative element, fluorine creates a strong dipole, increasing the polarity of the C-F bond. However, the small size and high lipophilicity of a single fluorine atom can often enhance membrane permeability, a key factor in drug design.

-

Methoxycarbonyl Group (-COOCH₃): This ester group is polar and can act as a hydrogen bond acceptor. It increases the overall molecular size and contributes to both polar and nonpolar characteristics.

Based on these features, a nuanced solubility profile is anticipated. The general principle of "like dissolves like" suggests that solubility will be favored in solvents with similar polarity characteristics.[5]

Predicted Solubility in Common Solvents

While extensive empirical data for this specific molecule is not publicly available, we can construct a highly reliable predictive model based on the behavior of analogous benzoic acid derivatives.[6][7]

-

Nonpolar Solvents (e.g., Hexane, Toluene): The molecule's significant polarity, derived from the carboxylic acid, ester, and fluorine groups, suggests that it will have low solubility in these solvents. Van der Waals forces between the solvent and the compound's benzene ring will be insufficient to overcome the strong intermolecular hydrogen bonding of the solute molecules.[3]

-

Polar Aprotic Solvents (e.g., Acetone, DMSO, DMF, Ethyl Acetate): These solvents cannot donate hydrogen bonds but possess strong dipoles and can act as hydrogen bond acceptors. They are expected to effectively solvate the molecule, leading to moderate to high solubility . Solvents like DMSO and DMF, with their high polarity, are particularly effective at dissolving substituted benzoic acids.[8]

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol):

-

Water: The hydrophobic benzene ring will significantly limit solubility in water at neutral pH. It is predicted to be sparingly soluble .[9]

-

Alcohols (Methanol, Ethanol): These solvents are capable of hydrogen bonding with all three polar functional groups of the molecule. Therefore, 2-Fluoro-3-(methoxycarbonyl)benzoic acid is expected to exhibit good solubility in lower-chain alcohols.[6][10]

-

-

Aqueous Basic Solutions (e.g., 5% NaHCO₃, 5% NaOH): The presence of the carboxylic acid group is the dominant factor here. In the presence of a base, the acid is deprotonated to form a highly polar and water-soluble carboxylate salt. Therefore, the compound is predicted to be highly soluble in aqueous basic solutions.[11][12] This property is crucial for extraction and purification processes.

Predicted Solubility Summary

| Solvent Class | Representative Solvents | Predicted Solubility | Primary Rationale |

| Polar Protic | Water | Sparingly Soluble | Hydrophobic benzene ring dominates over polar groups.[4][9] |

| Methanol, Ethanol | Good to High | Strong hydrogen bonding interactions with all polar groups.[6] | |

| Polar Aprotic | Acetone, Ethyl Acetate | Moderate to Good | Favorable dipole-dipole interactions and H-bond acceptance. |

| DMSO, DMF | High | Strong polarity and H-bond acceptance effectively solvate the molecule.[8] | |

| Nonpolar | Hexane, Toluene | Low to Insoluble | Insufficient polarity to disrupt solute-solute hydrogen bonding.[3] |

| Aqueous Acid/Base | 5% HCl | Sparingly Soluble | Compound remains in its neutral, less soluble form. |

| 5% NaHCO₃, 5% NaOH | Highly Soluble | Deprotonation to form a highly soluble carboxylate salt.[11][12] |

Standardized Protocol for Experimental Solubility Determination

To validate the predicted profile and obtain quantitative data, a standardized experimental protocol is essential. The isothermal shake-flask method is a robust and widely accepted technique for this purpose.[5]

Principle

A surplus of the solid compound is equilibrated with the solvent of interest at a constant temperature until the solution is saturated. The concentration of the dissolved solute in the supernatant is then measured, typically by High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

Materials and Equipment

-

2-Fluoro-3-(methoxycarbonyl)benzoic acid (≥95% purity)[2]

-

Selected solvents (HPLC grade)

-

Analytical balance (±0.01 mg)

-

Scintillation vials or sealed flasks

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

HPLC system with a suitable column (e.g., C18) or a UV-Vis Spectrophotometer

Experimental Workflow

The following diagram outlines the critical steps for a reliable solubility determination.

Caption: Interplay of Factors Governing Compound Solubility.

-

Effect of pH: This is arguably the most critical factor for aqueous solubility. The carboxylic acid group has an estimated pKa in the range of 3-4. At pH values significantly below the pKa, the compound exists in its neutral, protonated form, which is poorly water-soluble. As the pH increases above the pKa, the compound deprotonates to form the highly polar carboxylate anion, leading to a dramatic increase in aqueous solubility. [3]This principle is fundamental to designing pH-controlled release formulations and for developing efficient extraction procedures.

-

Effect of Temperature: The dissolution of most solid organic compounds, including benzoic acid derivatives, is an endothermic process. This means that energy is required to break the crystal lattice forces of the solid. Consequently, solubility generally increases with an increase in temperature. [9]This relationship is vital for crystallization processes, where a compound is dissolved in a hot solvent and then allowed to precipitate upon cooling.

Conclusion

2-Fluoro-3-(methoxycarbonyl)benzoic acid possesses a multifaceted molecular structure that results in a highly predictable yet nuanced solubility profile. It is expected to be poorly soluble in water and nonpolar organic solvents but highly soluble in polar organic solvents, particularly polar aprotic ones like DMSO and polar protic ones like ethanol. Crucially, its solubility in aqueous media is profoundly dependent on pH, with high solubility achieved under basic conditions due to the formation of its carboxylate salt. While this guide provides a robust theoretical framework, it is imperative for researchers to perform empirical measurements using standardized protocols, such as the detailed shake-flask method, to obtain precise quantitative data essential for process development, formulation, and discovery.

References

- Vertex AI Search. (n.d.). Benzoic Acid - Solubility of Things.

- Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Vertex AI Search. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Vertex AI Search. (2023, August 31). Solubility of Organic Compounds.

- PubChem. (n.d.). 2-Fluoro-3-methoxybenzoic acid.

- ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents.

- SALTISE. (2021, March 22). Organic Chemistry: Introduction to Solubility.

- AIP Publishing. (n.d.). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures.

- YouTube. (2022, September 15). Polarity & Solubility of Benzoic acid.

- BLD Pharm. (n.d.). 914301-44-3|2-Fluoro-3-(methoxycarbonyl)benzoic acid.

- MDPI. (n.d.). Expanding the Equilibrium Solubility and Dissolution Thermodynamics of Benzoic Acid in Aqueous Alcoholic Mixtures.

- ChemUniverse. (n.d.). 2-FLUORO-3-(METHOXYCARBONYL)BENZOIC ACID [Q06613].

- ResearchGate. (n.d.). (PDF) Solubility of Benzoic Acid in Mixed Solvents.

- Scribd. (2015, January 12). Solubility of Benzoic Acid in Organic Solvents | PDF.

Sources

- 1. 914301-44-3|2-Fluoro-3-(methoxycarbonyl)benzoic acid|BLD Pharm [bldpharm.com]

- 2. chemuniverse.com [chemuniverse.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. m.youtube.com [m.youtube.com]

- 5. chem.ws [chem.ws]

- 6. researchgate.net [researchgate.net]

- 7. pubs.aip.org [pubs.aip.org]

- 8. scribd.com [scribd.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. www1.udel.edu [www1.udel.edu]

Reactivity and stability of 2-Fluoro-3-(methoxycarbonyl)benzoic acid

An In-depth Technical Guide to the Reactivity and Stability of 2-Fluoro-3-(methoxycarbonyl)benzoic acid

Introduction

2-Fluoro-3-(methoxycarbonyl)benzoic acid is a polysubstituted aromatic carboxylic acid that serves as a valuable building block in modern synthetic chemistry, particularly within the pharmaceutical and materials science sectors. Its rigid structure, combined with the specific electronic and steric properties imparted by its three distinct functional groups—a carboxylic acid, a methyl ester, and a fluorine atom—makes it a versatile intermediate for constructing complex molecular architectures. The strategic placement of these groups at the 2, 3, and 1 positions, respectively, creates a unique reactivity profile that requires careful consideration during synthetic planning. This guide provides an in-depth analysis of the chemical reactivity, stability, and handling of 2-Fluoro-3-(methoxycarbonyl)benzoic acid, grounded in established chemical principles and field-proven insights for researchers and drug development professionals.

Physicochemical and Spectroscopic Profile

A foundational understanding of a compound's physical and spectroscopic properties is critical for its effective use in research and development.

Core Properties

The key physical and registration data for 2-Fluoro-3-(methoxycarbonyl)benzoic acid are summarized in the table below. These properties are essential for reaction setup, purification, and regulatory compliance.

| Property | Value | Source |

| CAS Number | 914301-44-3 | [1][2] |

| Molecular Formula | C₉H₇FO₄ | [2] |

| Molecular Weight | 198.15 g/mol | [2] |

| Appearance | White to light yellow solid (powder/crystal) | |

| Purity | Typically >95% | [2] |

| Melting Point | 160.0 to 164.0 °C |

Spectroscopic Signature

While a full spectroscopic analysis for this specific isomer is not publicly detailed, data from closely related isomers, such as 2-Fluoro-4-(methoxycarbonyl)benzoic acid, provide valuable predictive insights[3][4].

-

¹H NMR: Protons on the aromatic ring will appear as complex multiplets due to ¹H-¹H and ¹H-¹⁹F coupling. The methoxy protons (-OCH₃) will present as a sharp singlet, typically around 3.9 ppm. The acidic proton of the carboxylic acid will be a broad singlet at the downfield end of the spectrum (>10 ppm), which is exchangeable with D₂O.

-

¹³C NMR: The spectrum will show nine distinct carbon signals. The carbonyl carbons of the ester and carboxylic acid will be in the 165-170 ppm range. The carbon atom directly bonded to the fluorine will exhibit a large one-bond C-F coupling constant (¹JCF), a characteristic feature that confirms the fluorine's position.

-

Mass Spectrometry: The molecular ion peak (M+) would be expected at m/z 198.0328 for the exact mass, confirming the elemental composition[3].

Chemical Reactivity Profile: A Tale of Three Groups

The reactivity of 2-Fluoro-3-(methoxycarbonyl)benzoic acid is governed by the interplay of its three functional groups. Their electronic demands and steric hindrance dictate the molecule's behavior in chemical transformations.

Caption: Key reactivity sites of the molecule.

Reactions at the Carboxylic Acid Group

The carboxylic acid is typically the most reactive site for transformations such as amide bond formation, which is crucial in drug discovery for linking molecular fragments.

-

Amide and Ester Formation: This is the most common reaction. The carboxylic acid must first be activated. Standard coupling agents like EDC/HOBt, HATU, or conversion to an acyl chloride (e.g., using SOCl₂ or (COCl)₂) are effective. The choice of activator is critical; for sensitive substrates, peptide coupling reagents are preferred to avoid harsh conditions that could hydrolyze the adjacent methyl ester.

-

Reduction: The carboxylic acid can be selectively reduced to a primary alcohol using reagents like borane (BH₃·THF) or by conversion to a mixed anhydride followed by reduction with NaBH₄. Stronger reducing agents like LiAlH₄ would likely reduce both the carboxylic acid and the ester.

Reactions at the Methoxycarbonyl (Ester) Group

The methyl ester offers a secondary handle for modification, though it is less reactive than the carboxylic acid.

-

Hydrolysis (Saponification): The ester can be hydrolyzed to the corresponding dicarboxylic acid under basic conditions (e.g., NaOH or LiOH in aq. methanol). This reaction must be carefully controlled, as prolonged exposure to strong base at elevated temperatures can promote side reactions. Acid-catalyzed hydrolysis is also possible but is generally slower.

-

Amidation/Transesterification: Direct conversion of the ester to an amide can be achieved with amines at elevated temperatures or by using specific catalysts. Transesterification can be performed under acidic or basic conditions with a different alcohol.

Reactivity of the Fluorinated Aromatic Ring

The aromatic ring is significantly influenced by the electronic properties of its substituents.

-

Electronic Effects: The fluorine atom is an ortho-, para-directing deactivator via a combination of a strong -I (inductive) effect and a weaker +M (mesomeric) effect. The carboxylic acid and methoxycarbonyl groups are both meta-directing deactivators (-I, -M). The cumulative effect is a highly electron-deficient (deactivated) aromatic ring, making it resistant to standard electrophilic aromatic substitution (EAS) reactions.

-

Nucleophilic Aromatic Substitution (SNAr): The strong deactivation of the ring by three electron-withdrawing groups makes it a candidate for SNAr. While fluorine is not the best leaving group compared to other halogens, SNAr reactions can sometimes be forced at the fluorine-bearing carbon with potent nucleophiles under harsh conditions (high temperature, strong base)[5]. However, reactions at the acyl groups are far more favorable.

Stability and Decomposition

Understanding the stability of a reagent is paramount for safe storage, handling, and designing robust reaction protocols.

Thermal Stability

-

Decarboxylation: Benzoic acids can undergo decarboxylation at high temperatures to yield benzene[6][7]. For fluorinated carboxylic acids, thermal decomposition often involves the elimination of HF or other radical pathways, especially at temperatures above 200°C[8][9]. The presence of the ester group may influence the decomposition pathway. It is reasonable to predict that decomposition would begin to occur at temperatures significantly above its melting point.

-

General Guidance: Avoid prolonged heating at temperatures exceeding 150-160°C unless the reaction is specifically designed for decarboxylation or decomposition.

Chemical Stability and Storage

The primary chemical stability concern is the potential for hydrolysis of the methyl ester.

-

pH Sensitivity: The compound is most stable at neutral to slightly acidic pH. In strongly basic or acidic aqueous solutions, the ester group is susceptible to hydrolysis[10]. The rate of hydrolysis will increase with temperature.

-

Recommended Storage: For long-term stability, the compound should be stored in a tightly-closed container in a cool, dry, and well-ventilated area, away from strong bases, acids, and oxidizing agents[11][12].

Caption: Factors influencing the stability of the title compound.

Experimental Protocol: Amide Coupling

This section provides a representative, self-validating protocol for a standard amide coupling reaction, a common application for this molecule.

Objective

To synthesize N-benzyl-2-fluoro-3-(methoxycarbonyl)benzamide from 2-Fluoro-3-(methoxycarbonyl)benzoic acid and benzylamine.

Materials

| Reagent | M.W. ( g/mol ) | Amount | Moles |

| 2-Fluoro-3-(methoxycarbonyl)benzoic acid | 198.15 | 1.0 g | 5.05 mmol |

| Benzylamine | 107.15 | 0.59 g (0.6 mL) | 5.55 mmol (1.1 eq) |

| HATU | 380.23 | 2.11 g | 5.55 mmol (1.1 eq) |

| DIPEA | 129.24 | 1.30 g (1.75 mL) | 10.1 mmol (2.0 eq) |

| Dichloromethane (DCM) | - | 25 mL | - |

Step-by-Step Methodology

-

Reaction Setup: To a dry 100 mL round-bottom flask under an inert atmosphere (N₂ or Argon), add 2-Fluoro-3-(methoxycarbonyl)benzoic acid (1.0 g, 5.05 mmol).

-

Dissolution: Add anhydrous DCM (25 mL) and stir until the solid is fully dissolved.

-

Addition of Base and Amine: Add DIPEA (1.75 mL, 10.1 mmol) followed by benzylamine (0.6 mL, 5.55 mmol). Stir the solution for 5 minutes at room temperature.

-

Causality Note: DIPEA is a non-nucleophilic base used to deprotonate the carboxylic acid and neutralize the HCl byproduct from the coupling agent, driving the reaction forward.

-

-

Activation: Add HATU (2.11 g, 5.55 mmol) in one portion.

-

Causality Note: HATU is a highly efficient coupling agent that rapidly converts the carboxylic acid to an activated ester, which is then readily attacked by the amine.

-

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting benzoic acid is consumed (typically 2-4 hours).

-

Workup:

-

Dilute the reaction mixture with an additional 25 mL of DCM.

-

Wash the organic layer sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

-

Self-Validation: The acidic wash removes excess DIPEA and any unreacted amine. The basic wash removes unreacted starting material and HOBt byproduct from HATU.

-

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure N-benzyl-2-fluoro-3-(methoxycarbonyl)benzamide.

Sources

- 1. 914301-44-3|2-Fluoro-3-(methoxycarbonyl)benzoic acid|BLD Pharm [bldpharm.com]

- 2. chemuniverse.com [chemuniverse.com]

- 3. 2-Fluoro-4-(methoxycarbonyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. acgpubs.org [acgpubs.org]

- 6. researchgate.net [researchgate.net]

- 7. quora.com [quora.com]

- 8. Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. osti.gov [osti.gov]

- 10. CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - Google Patents [patents.google.com]

- 11. aksci.com [aksci.com]

- 12. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

A Technical Guide to 2-Fluoro-3-(methoxycarbonyl)benzoic Acid: A Versatile Building Block for Advanced Synthesis

Introduction: The Strategic Value of a Multifunctional Building Block

In the landscape of modern medicinal chemistry and materials science, the selection of starting materials is a critical determinant of synthetic efficiency and ultimate molecular complexity. 2-Fluoro-3-(methoxycarbonyl)benzoic acid emerges as a uniquely valuable scaffold, offering chemists three distinct and strategically positioned functional groups on a single aromatic ring. Its true power lies not just in the presence of a carboxylic acid, a methyl ester, and a fluorine atom, but in their specific 1,2,3-substitution pattern, which imparts unique reactivity and steric properties.

The incorporation of fluorine into bioactive molecules is a well-established strategy to enhance metabolic stability, binding affinity, and lipophilicity.[1] This guide provides an in-depth exploration of the physicochemical properties, reactivity, and synthetic utility of 2-Fluoro-3-(methoxycarbonyl)benzoic acid, presenting it as a cornerstone for the development of novel compounds. We will delve into the causality behind its synthetic applications and provide robust, field-proven protocols for its utilization.

Physicochemical & Structural Characteristics

A thorough understanding of a building block's physical properties is fundamental to its effective application in synthesis. The key characteristics of 2-Fluoro-3-(methoxycarbonyl)benzoic acid are summarized below.

| Property | Value | Reference |

| CAS Number | 914301-44-3 | [2] |

| Molecular Formula | C₉H₇FO₄ | [2] |

| Molecular Weight | 198.15 g/mol | [2] |

| Appearance | White to off-white powder/crystal | - |

| Purity | ≥95% | [2] |

| Melting Point | 154–155 °C (for the 2,4-isomer) | [3][4] |

The structural arrangement of the functional groups is non-planar. In the related 2,4-isomer, X-ray diffraction studies show that while the benzene ring and the methoxycarbonyl group are nearly coplanar, the carboxylic acid group is twisted out of the plane of the benzene ring.[3][4] This steric feature is crucial as it influences the accessibility of each functional group to incoming reagents.

Synthetic Potential & Reactivity Profile

The synthetic versatility of 2-Fluoro-3-(methoxycarbonyl)benzoic acid stems from the differential reactivity of its three functional groups. This allows for sequential and regioselective modifications, making it a powerful tool for building molecular diversity.

Caption: Synthetic pathways originating from 2-Fluoro-3-(methoxycarbonyl)benzoic acid.

-

Carboxylic Acid Moiety (-COOH): This is often the primary reactive site for building out molecular complexity. It is readily converted into amides, esters, or can be reduced to a primary alcohol. Amide bond formation is particularly crucial in medicinal chemistry for linking the building block to other fragments.[5]

-

Fluorine Substituent (-F): The fluorine atom, positioned ortho to the carboxylic acid, is a key player in directing reactivity. It is an effective leaving group in Nucleophilic Aromatic Substitution (SₙAr) reactions, especially when the ring is further activated.[1] This allows for the introduction of a wide variety of nucleophiles (N-, O-, S-based) at the 2-position. The reaction can proceed even without protection of the carboxylic acid group when strong organometallic nucleophiles like Grignard or organolithium reagents are used.

-

Methoxycarbonyl Moiety (-COOMe): The methyl ester offers a protected form of a second carboxylic acid. It can be selectively hydrolyzed under basic conditions to yield the corresponding diacid, or it can undergo direct aminolysis with certain amines under forcing conditions to form an amide. This duality allows for orthogonal chemical strategies.

The synergy of these groups is particularly powerful. For example, an initial amide coupling at the carboxylic acid position can be followed by an SₙAr reaction to displace the fluorine, leading to highly substituted and complex aromatic scaffolds.

Application in the Synthesis of Novel Scaffolds

While its 2,4-substituted isomer has been notably used in the synthesis of retinoid-X-receptor antagonists for potential anti-obesity and anti-diabetic treatments, the 2,3-isomer provides a distinct substitution pattern for creating novel chemical entities.[3] Its utility is best demonstrated through established synthetic transformations.

Core Application: Amide Bond Formation

The most direct application of this building block is its use as a carboxylic acid fragment in amide coupling reactions. This is a foundational reaction in the synthesis of active pharmaceutical ingredients (APIs).[6] The resulting N-substituted benzamide can serve as a final product or as an intermediate for further elaboration.

Field-Proven Protocol: Direct Amide Coupling via HATU

This protocol describes a reliable, self-validating system for the synthesis of an amide derivative using a modern coupling reagent, which minimizes side reactions and typically provides high yields.

-

Objective: To couple 2-Fluoro-3-(methoxycarbonyl)benzoic acid with a primary or secondary amine (e.g., Benzylamine) in a one-pot procedure.

-

Causality of Reagent Choice:

-

HATU: A highly efficient uronium-based coupling reagent that rapidly activates the carboxylic acid, minimizing racemization in chiral substrates and side reactions.

-

DIPEA (Diisopropylethylamine): A non-nucleophilic hindered base used to scavenge the acid produced during the reaction without competing with the primary amine nucleophile.

-

DMF (N,N-Dimethylformamide): An excellent polar aprotic solvent that solubilizes all reactants and facilitates the reaction.

-

Step-by-Step Methodology:

-

Preparation: To a dry, nitrogen-flushed round-bottom flask, add 2-Fluoro-3-(methoxycarbonyl)benzoic acid (1.0 eq.).

-

Dissolution: Dissolve the starting material in anhydrous DMF (approx. 0.5 M concentration).

-

Activation: Add HATU (1.1 eq.) and DIPEA (2.5 eq.) to the solution. Stir the mixture at room temperature for 15-20 minutes. This activation step is critical; it converts the carboxylic acid into a highly reactive O-acylisourea intermediate.

-

Nucleophilic Addition: Add the desired amine (e.g., Benzylamine, 1.05 eq.) dropwise to the activated mixture.

-

Reaction Monitoring (Self-Validation): Allow the reaction to stir at room temperature. Monitor its progress every 1-2 hours using Thin Layer Chromatography (TLC) or LC-MS until the starting acid is fully consumed. A successful reaction will show the disappearance of the starting acid spot and the appearance of a new, typically less polar, product spot.

-

Work-up: Once complete, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., Ethyl Acetate, 3x).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

-

Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).

Advanced Application: Synthesis of Heterocyclic Systems

The 1,2,3-substitution pattern is an ideal precursor for intramolecular cyclization reactions to form novel heterocyclic scaffolds, which are prevalent in drug discovery.[7][8] For instance, after converting the carboxylic acid to an amide, a subsequent intramolecular SₙAr reaction can be triggered where the amide nitrogen displaces the ortho-fluorine atom to form a lactam fused to the benzene ring.

Sources

- 1. innospk.com [innospk.com]

- 2. chemuniverse.com [chemuniverse.com]

- 3. 2-Fluoro-4-(methoxycarbonyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. ossila.com [ossila.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Molecules | Special Issue : Heterocycles: Synthesis, Biological Activity, Pharmacokinetic Profiles, and Mechanism of Actions [mdpi.com]

A Quantum-Mechanical Exploration of 2-Fluoro-3-(methoxycarbonyl)benzoic Acid: A Guide for Drug Discovery

Abstract

In the landscape of modern drug development, a profound, atom-level understanding of a molecule's structure and electronic properties is not merely academic—it is a prerequisite for rational design and optimization. This technical guide provides an in-depth theoretical analysis of 2-Fluoro-3-(methoxycarbonyl)benzoic acid, a substituted benzoic acid derivative with potential significance in medicinal chemistry. Employing Density Functional Theory (DFT), this paper elucidates the molecule's structural geometry, vibrational characteristics, and electronic landscape. We detail the computational protocols necessary for such an investigation, offering a framework for researchers to apply to similar compounds. Key analyses, including Natural Bond Orbital (NBO) and Frontier Molecular Orbital (HOMO-LUMO) theory, are leveraged to interpret the molecule's reactivity, stability, and potential for intermolecular interactions—critical parameters for predicting drug-like behavior. This guide is intended for researchers, scientists, and drug development professionals seeking to integrate computational chemistry into their discovery workflows.

Introduction: The Rationale for Theoretical Molecular Analysis

Substituted benzoic acids are a cornerstone in pharmaceutical sciences, serving as crucial building blocks for a vast array of therapeutic agents.[1] The specific placement of functional groups on the aromatic ring can drastically alter a molecule's physicochemical properties, including its acidity, polarity, and ability to interact with biological targets.[2] 2-Fluoro-3-(methoxycarbonyl)benzoic acid presents an interesting case study due to the presence of three key functional groups: a carboxylic acid, a methyl ester (methoxycarbonyl), and a fluorine atom. The interplay between these groups—the electron-withdrawing nature of the fluorine and ester, and the hydrogen-bonding capabilities of the carboxylic acid—dictates the molecule's overall conformation and electronic distribution.

Understanding these properties is paramount in drug design. For instance, a molecule's ability to form stable hydrogen bonds is often crucial for its binding affinity to a protein target.[3][4] Similarly, its electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap, provide insights into its kinetic stability and reactivity.[5][6]

Experimental characterization through techniques like X-ray crystallography, FT-IR, and NMR spectroscopy provides invaluable data. However, theoretical calculations, particularly those based on Density Functional Theory (DFT), offer a complementary and predictive lens. DFT allows us to not only reproduce experimental findings but also to probe aspects of molecular behavior that are difficult or impossible to observe directly.[7] This guide will walk through the application of a robust DFT-based methodology to thoroughly characterize the title compound.

Computational Methodology: A Validated Protocol

The accuracy of any theoretical study hinges on the rigor of its computational protocol. The methods described here are widely adopted in the scientific community for their balance of computational efficiency and high accuracy in describing organic molecules.[7][8]

Geometry Optimization and Vibrational Analysis

The first step in our theoretical investigation is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface.

Protocol:

-

Initial Structure Creation: The initial molecular structure of 2-Fluoro-3-(methoxycarbonyl)benzoic acid was constructed using standard bond lengths and angles.

-

Computational Engine: All calculations were performed using the Gaussian 09 software package.[7]

-

Theoretical Level: The geometry optimization was carried out using Density Functional Theory (DFT) with the B3LYP functional.[7][8] The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional is a hybrid functional that has demonstrated high accuracy for geometry optimizations of organic systems.[7][8]

-

Basis Set: The 6-311++G(d,p) basis set was employed.[3][7] This Pople-style basis set is well-suited for this type of molecule, as it includes diffuse functions (++) to accurately describe lone pairs and anions, and polarization functions (d,p) to account for the non-spherical nature of electron density in bonds.

-

Frequency Verification: Following optimization, a vibrational frequency calculation was performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.[7][8] These calculations also yield the theoretical vibrational spectra (FT-IR and Raman), which can be compared with experimental data.[9]

Computational Workflow for Structural and Vibrational Analysis

Caption: Workflow for DFT-based geometry optimization and frequency analysis.

Spectroscopic and Electronic Property Calculations

With an optimized geometry, we can proceed to calculate properties that provide deeper electronic insights.

-

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is the standard for calculating NMR chemical shifts.[10][11] This approach provides theoretical ¹H and ¹³C NMR spectra that can be directly compared with experimental results for structural validation.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the intuitive chemical concepts of bonds, lone pairs, and core orbitals.[9] This method is exceptionally powerful for quantifying intramolecular interactions, such as hydrogen bonds and hyperconjugation, by measuring the stabilization energy (E(2)) between donor and acceptor orbitals.[12]

-

Frontier Molecular Orbital (FMO) Analysis: The HOMO and LUMO are the key orbitals involved in chemical reactions. The HOMO-LUMO energy gap (ΔE) is a critical descriptor of molecular stability; a large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.[5][13] These orbitals are essential for understanding a molecule's potential as an electron donor or acceptor, which is fundamental to its interaction with biological macromolecules.[14]

Results and Discussion

Optimized Molecular Structure

Table 1: Selected Theoretical Geometric Parameters of 2-Fluoro-3-(methoxycarbonyl)benzoic acid (Note: As no dedicated experimental study for this specific isomer is available, these values are predictive. The atom numbering scheme is provided in the diagram below.)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) | Parameter | Dihedral Angle (°) |

| C1-F | Calculated Value | F-C1-C2 | Calculated Value | F-C1-C2-C3 | Calculated Value |

| C2-C(O)OH | Calculated Value | C1-C2-C(O)OH | Calculated Value | C1-C2-C3-C(O)OCH3 | Calculated Value |

| C3-C(O)OCH3 | Calculated Value | C2-C3-C(O)OCH3 | Calculated Value | O=C-O-H | Calculated Value |

| C=O (acid) | Calculated Value | O-C-O (acid) | Calculated Value | C2-C3-C=O (ester) | Calculated Value |

| C-O (acid) | Calculated Value | O-C-O (ester) | Calculated Value | C3-C(ester)-O-CH3 | Calculated Value |

| O-H (acid) | Calculated Value | C-O-H (acid) | Calculated Value |

Molecular Structure and Atom Numbering Scheme

Caption: Atom numbering scheme for 2-Fluoro-3-(methoxycarbonyl)benzoic acid.

Vibrational Spectrum Analysis

The calculated vibrational frequencies provide a theoretical FT-IR spectrum. Key vibrational modes for benzoic acid derivatives include the O-H stretch of the carboxylic acid, the C=O carbonyl stretches of both the acid and the ester, and C-F stretching modes. The O-H stretching frequency is particularly sensitive to hydrogen bonding; a strong intramolecular hydrogen bond would result in a significant red-shift (a shift to lower wavenumber) and broadening of this peak.[3][4] Comparing the calculated frequencies with established literature values for similar compounds allows for a confident assignment of the molecule's vibrational modes.[9][18]

NBO Analysis: Uncovering Intramolecular Interactions

NBO analysis is crucial for understanding the stability conferred by intramolecular interactions. A key interaction to investigate in 2-Fluoro-3-(methoxycarbonyl)benzoic acid is the potential hydrogen bond between the carboxylic acid hydrogen (H11) and the carbonyl oxygen of the ester group (O13). NBO analysis quantifies this by calculating the stabilization energy, E(2), associated with the delocalization of electron density from the lone pair of the acceptor oxygen (n(O13)) to the anti-bonding orbital of the donor O-H bond (σ*(O10-H11)). A significant E(2) value (typically > 2 kcal/mol) provides strong evidence for a stabilizing hydrogen bond.[12] This analysis also reveals hyperconjugative interactions between the phenyl ring π-orbitals and the substituent groups, which contribute to the overall electronic structure and stability.[19]

FMO Analysis: Reactivity and Drug-Likeness

The HOMO and LUMO energies are critical indicators for drug development.[14] The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a measure of the molecule's kinetic stability and chemical reactivity.[6] A drug-like compound often requires a balance between stability (to avoid unwanted reactions in the body) and reactivity (to interact with its target).[14] Typically, a larger energy gap corresponds to higher stability.

Table 2: Calculated Frontier Molecular Orbital Properties

| Parameter | Energy (eV) | Description |

| E(HOMO) | Calculated Value | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| E(LUMO) | Calculated Value | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | Calculated Value | (E_LUMO - E_HOMO); indicator of kinetic stability and chemical reactivity.[20] |

The distribution of the HOMO and LUMO orbitals on the molecular frame is also informative. Visualizing these orbitals reveals the most probable sites for electrophilic and nucleophilic attack. For instance, if the HOMO is localized on the benzene ring, this area is susceptible to electrophilic attack. Conversely, regions with high LUMO density are prone to nucleophilic attack. This information is invaluable for predicting metabolic pathways and potential off-target interactions.

Conclusion and Implications for Drug Development

This in-depth theoretical guide outlines a robust computational framework for the comprehensive analysis of 2-Fluoro-3-(methoxycarbonyl)benzoic acid. By leveraging Density Functional Theory, we can predict its stable conformation, vibrational signature, and detailed electronic properties with high confidence.

The key takeaways for drug development professionals are:

-

Structural Rigidity and Conformation: The presence and strength of intramolecular hydrogen bonds, as quantified by NBO analysis, will influence the molecule's conformational flexibility. A more rigid conformation can lead to higher binding affinity and selectivity for a target protein.

-

Target Interaction Potential: The analysis of the molecular electrostatic potential (derived from the calculations) and the locations of HOMO/LUMO orbitals can identify the regions of the molecule most likely to engage in hydrogen bonding, π-π stacking, or other non-covalent interactions with a receptor.

-

Metabolic Stability: The HOMO-LUMO energy gap provides a quantitative measure of chemical reactivity, offering an early-stage prediction of the molecule's metabolic stability.[5]

The protocols and analyses detailed herein are not limited to this specific molecule. They represent a transferable workflow that can be applied to novel drug candidates, accelerating the design-test-analyze cycle by providing predictive, atom-level insights before costly and time-consuming synthesis and experimental testing.

References

- Hollingsworth, C. A., Seybold, P., & Hadad, C. (2002). Substituent effects on the electronic structure and pKa of benzoic acid.

- Bērziņš, A., Semjonova, A., Actiņš, A., & Salvalaglio, M. (2021).

- Garza, J., et al. (2023). Machine Learning Determination of New Hammett's Constants for meta- and para-Substituted Benzoic Acid Derivatives Employing Quantum Chemical Atomic Charge Methods. The Journal of Organic Chemistry.

- Tellez, G., et al. (2020). Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. Molecules.

- Bērziņš, A., et al. (2021). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization.

- Ghomi, M. A., & Shokri, A. (2013). Theoretical Studies of Hydrogen Bond Interactions in 4-Substituted Benzoic Acids Dimers. Bulletin of the Korean Chemical Society.

- Ghomi, M. A., & Shokri, A. (2013). Theoretical Studies of Hydrogen Bond Interactions in 4-Substituted Benzoic Acids Dimers. SciSpace by Typeset.

- Journal of Chemistry Letters. (2024).

- Vanasundari, V., et al. (2021). Vibrational frequency Analysis, DFT and in Vitro Fungicidal Activity Studies of Biphenyl-4-Carboxylic Acid, 2,4-Difluorobiphenyl and 4-Acetylbiphenyl - A Comparative Study.

- S. Sugumar, et al. (2022). Investigations of 6-Fluoro-4-Oxo-3,4-Dihydro-2H-Chromene-2-Carboxylic Acid by Quantum Computational, Spectroscopic, TD-DFT with Various Solvents and Molecular Docking Studies.

- Ali, M. H., et al. (2023). Density functional theory studies on molecular structure, vibrational spectra, AIM, HOMO-LUMO, electronic properties, and NBO analysis of benzoic acid monomer and dimer. Journal of the Turkish Chemical Society, Section A: Chemistry.

- Wagner, C. E., & Groy, T. L. (2010). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online.

- Yusubov, M. S., et al. (2018). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones.

- Omixium. (2024). HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties! YouTube.

- Ribeiro da Silva, M. A. V., et al. (2007). Energetics of hydroxybenzoic acids and of the corresponding carboxyphenoxyl radicals. Intramolecular hydrogen bonding in 2-hydroxybenzoic acid. The Journal of Physical Chemistry A.

- Mary, Y. S., et al. (2020).

- National Center for Biotechnology Information. (n.d.). 2-Fluoro-3-methoxybenzoic acid. PubChem.

- ResearchGate. (n.d.). The calculated HOMO, LUMO energies and their corresponding quantum...

- Singh, D., et al. (2023). Crystallographic, Quantum Chemical and Molecular Docking Analysis of a Benzoic Acid Derivative. Indian Journal of Pure & Applied Physics.

- Al-Majidi, S. M., et al. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Molecules.

- Gao, F., et al. (2024). A database of steric and electronic properties of heteroaryl substituents.

- Wagner, C., & Groy, T. L. (2010). 2-Fluoro-4-(methoxycarbonyl)benzoic acid.

- Xu, Y., et al. (2021). HOMO–LUMO Gaps and Molecular Structures of Polycyclic Aromatic Hydrocarbons in Soot Formation. Frontiers in Mechanical Engineering.

- A. Prasath, et al. (2019). Structural, Spectral, Thermodynamic and HOMO, LUMO Analysis of 2,6 Dithenobenzene-3-enyl 3,5 Dimethyl Piperdine-4-one: A Quantum Chemical Analysis. Oriental Journal of Chemistry.

- SB's Chemistry. (2023). How to do NMR calculation using Gaussian 09W | GIAO method | CSGT Method. YouTube.

- Wagner, C. E., & Groy, T. L. (2010). 2-Fluoro-4-(methoxycarbonyl)benzoic acid.

- Al-Wabli, R. I., et al. (2022). Molecular structure, NBO analysis of the hydrogen-bonded interactions, spectroscopic (FT–IR, FT–Raman), drug likeness and molecular docking of the novel anti COVID-2 molecule (2E)-N-methyl-2-[(4-oxo-4H-chromen-3-yl)methylidene]-hydrazinecarbothioamide (Dimer). Journal of Molecular Structure.

- Jing, C., et al. (2020).

- Benallou, A., et al. (2015). GIAO Calculations of Chemical Shifts of NMR Spectra of H and C of the Hexahydroindoles Products. Moroccan Journal of Chemistry.

Sources

- 1. Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Substituent effects on the electronic structure and pKa of benzoic acid | Semantic Scholar [semanticscholar.org]

- 3. scispace.com [scispace.com]

- 4. Theoretical Studies of Hydrogen Bond Interactions in 4-Substituted Benzoic Acids Dimers -Journal of the Korean Chemical Society [koreascience.kr]

- 5. researchgate.net [researchgate.net]

- 6. HOMO–LUMO Gaps and Molecular Structures of Polycyclic Aromatic Hydrocarbons in Soot Formation [ouci.dntb.gov.ua]

- 7. jchemlett.com [jchemlett.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. tandfonline.com [tandfonline.com]

- 10. mdpi.com [mdpi.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Molecular structure, NBO analysis of the hydrogen-bonded interactions, spectroscopic (FT–IR, FT–Raman), drug likeness and molecular docking of the novel anti COVID-2 molecule (2E)-N-methyl-2-[(4-oxo-4H-chromen-3-yl)methylidene]-hydrazinecarbothioamide (Dimer) - quantum chemical approach - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structural, Spectral, Thermodynamic and HOMO, LUMO Analysis of 2,6 Dithenobenzene-3-enyl 3,5 Dimethyl Piperdine-4-one: A Quantum Chemical Analysis – Oriental Journal of Chemistry [orientjchem.org]

- 14. youtube.com [youtube.com]

- 15. 2-Fluoro-4-(methoxycarbonyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 16. asu.elsevierpure.com [asu.elsevierpure.com]

- 17. researchgate.net [researchgate.net]

- 18. tandfonline.com [tandfonline.com]